
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C20H40O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with dimethyl and pentadecyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions. . The reaction conditions often require anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into more stable alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism by which dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent and in organic synthesis.
1,3-Dioxolane-4-methanol: A five-membered ring with a hydroxymethyl group, used as a protecting group in organic synthesis.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound used as a building block in organic synthesis.
Uniqueness
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long pentadecyl chain and dioxolane ring make it particularly useful in applications requiring hydrophobic and stable cyclic structures .
Eigenschaften
CAS-Nummer |
116365-20-9 |
|---|---|
Molekularformel |
C22H40O6 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C22H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-19(21(23)25-2)20(28-18)22(24)26-3/h18-20H,4-17H2,1-3H3 |
InChI-Schlüssel |
ZJDZJVPTSGNGIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


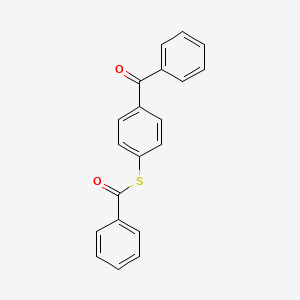
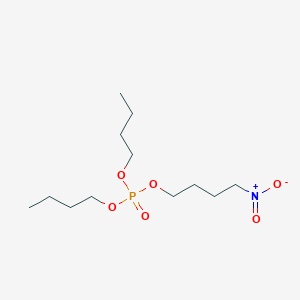
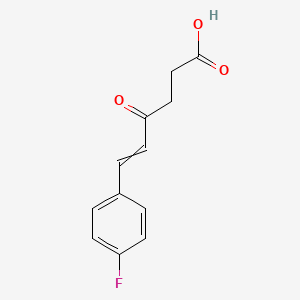
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
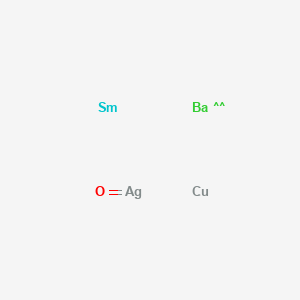
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)

![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
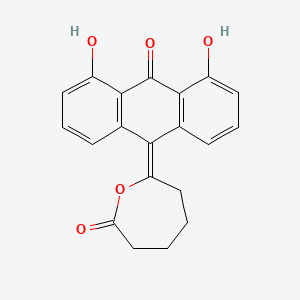
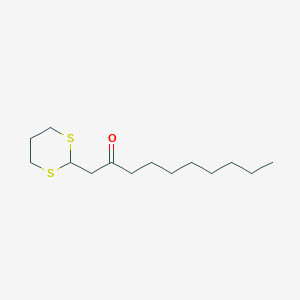
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)

